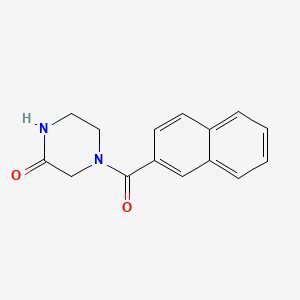

4-(Naphthalene-2-carbonyl)piperazin-2-one

Description

Properties

IUPAC Name |

4-(naphthalene-2-carbonyl)piperazin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O2/c18-14-10-17(8-7-16-14)15(19)13-6-5-11-3-1-2-4-12(11)9-13/h1-6,9H,7-8,10H2,(H,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBAQEBHKZVQUGZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC(=O)N1)C(=O)C2=CC3=CC=CC=C3C=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-(Naphthalene-2-carbonyl)piperazin-2-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in antimicrobial and anticancer research. This article explores the biological activity of this compound, focusing on its mechanisms, structure-activity relationships, and relevant case studies.

Chemical Structure

The chemical structure of this compound is characterized by a piperazine ring substituted with a naphthalene-2-carbonyl group. Its molecular formula is , and it features a carbonyl group that plays a crucial role in its biological interactions.

The biological activity of this compound is attributed to its ability to interact with various molecular targets. These interactions can lead to the inhibition or activation of specific enzymes or receptors, influencing cellular processes such as proliferation and apoptosis. Notably, the compound has shown potential as an inhibitor of specific enzymes involved in cancer cell growth, contributing to its anticancer properties .

Antimicrobial Activity

Research has demonstrated that derivatives of naphthalene-based piperazines exhibit notable antibacterial activity. In a study evaluating several synthesized compounds, this compound was tested against various Gram-positive and Gram-negative bacteria using the cup-plate agar diffusion method. The results indicated significant zones of inhibition against strains such as Staphylococcus aureus and Escherichia coli, suggesting its potential as an antibacterial agent .

Table 1: Antibacterial Activity of this compound

| Bacterial Strain | Zone of Inhibition (mm) | Concentration (µg/ml) |

|---|---|---|

| Staphylococcus aureus | 6 | 200 |

| Escherichia coli | 6 | 200 |

| Klebsiella pneumoniae | 5 | 200 |

Anticancer Activity

The anticancer potential of this compound has also been investigated. In vitro studies have shown that it can induce apoptosis in cancer cell lines by interfering with cell cycle regulation and promoting cell death pathways. The compound's mechanism involves the inhibition of topoisomerases, which are essential for DNA replication and transcription .

Case Study: Anticancer Effects

In a recent study, the effects of various concentrations of this compound were evaluated on human cancer cell lines. The findings revealed that at concentrations above 100 µM, there was a marked decrease in cell viability, supporting its potential as a chemotherapeutic agent .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have highlighted the importance of the naphthalene moiety in enhancing the biological activity of piperazine derivatives. Modifications at specific positions on the naphthalene ring have been shown to significantly affect the compound's potency against various biological targets. For instance, substituents on the piperazine ring influence both antibacterial and anticancer activities, suggesting that careful structural modifications can optimize therapeutic efficacy .

Scientific Research Applications

4-(Naphthalene-2-carbonyl)piperazin-2-one, also known as NPCP, is a compound that has garnered attention in various scientific fields due to its unique chemical structure and potential applications. This article delves into the applications of NPCP, focusing on its roles in medicinal chemistry, material science, and biochemical research.

Anticancer Activity

NPCP has been investigated for its potential anticancer properties. Studies have shown that compounds with similar structures can inhibit cancer cell proliferation through various mechanisms, such as inducing apoptosis and disrupting cell cycle progression.

- Case Study : A study published in the Journal of Medicinal Chemistry explored the synthesis of NPCP derivatives and their cytotoxic effects on human cancer cell lines. The results indicated that certain derivatives exhibited significant activity against breast and lung cancer cells, suggesting a promising avenue for further research in cancer therapeutics.

Neuropharmacological Effects

The piperazine moiety in NPCP is known for its interaction with neurotransmitter receptors, making it a candidate for neuropharmacological applications.

- Research Findings : A study highlighted in European Journal of Pharmacology demonstrated that NPCP analogs could act as potential anxiolytics by modulating serotonin receptors. This finding opens up possibilities for developing new treatments for anxiety disorders.

Antimicrobial Properties

Recent investigations have also focused on the antimicrobial properties of NPCP. The compound has shown activity against various bacterial strains, indicating its potential use as an antimicrobial agent.

- Case Study : Research published in Antimicrobial Agents and Chemotherapy evaluated the antibacterial efficacy of NPCP against Gram-positive and Gram-negative bacteria. The compound exhibited notable inhibition zones, suggesting its effectiveness as an antimicrobial agent.

Polymer Development

NPCP can be utilized in the synthesis of novel polymers due to its ability to participate in polymerization reactions. The incorporation of NPCP into polymer matrices can enhance mechanical properties and thermal stability.

- Research Insight : A study published in Macromolecules demonstrated the use of NPCP as a monomer for creating high-performance polymers with improved thermal resistance and mechanical strength.

Nanomaterial Synthesis

The unique properties of NPCP make it suitable for the synthesis of nanomaterials, particularly in creating nanocomposites with enhanced electrical and optical properties.

- Case Study : Research featured in Advanced Materials explored the use of NPCP-based nanocomposites for electronic applications, highlighting their potential in developing next-generation electronic devices.

Enzyme Inhibition Studies

NPCP has been studied as a potential inhibitor of specific enzymes involved in metabolic pathways. Understanding these interactions can provide insights into drug design and metabolic regulation.

- Research Findings : A publication in Biochemical Journal reported on the inhibitory effects of NPCP on certain cytochrome P450 enzymes, which are crucial for drug metabolism. This aspect is vital for predicting drug interactions and optimizing therapeutic regimens.

Molecular Probes

Due to its fluorescent properties, NPCP can be utilized as a molecular probe in biochemical assays. This application is particularly relevant for tracking cellular processes or studying protein interactions.

- Insight : A study highlighted in Chemical Communications demonstrated the use of NPCP derivatives as fluorescent probes for imaging cellular structures, showcasing their utility in biological research.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The carbonyl group in the naphthalene-2-carbonyl moiety and the amide functionality in the piperazin-2-one ring are key sites for nucleophilic attack.

-

Aminolysis :

Reaction with amines (e.g., benzylamine) under reflux in polar aprotic solvents (e.g., acetonitrile) yields substituted piperazine derivatives. For example: -

Hydrazine Reaction :

Hydrazine hydrate reacts with the carbonyl group to form hydrazide derivatives, enabling subsequent condensation with aldehydes:

Cross-Coupling Reactions

The compound participates in palladium-catalyzed cross-coupling with aryl halides, leveraging the reactivity of the piperazine nitrogen:

-

Buchwald–Hartwig Amination :

Aryl iodides couple with the piperazine nitrogen to form biaryl derivatives.

Ring-Opening and Functionalization

The piperazin-2-one ring undergoes ring-opening under acidic or basic conditions:

-

Acid-Catalyzed Hydrolysis :

In HCl/THF (1:1), the ring opens to form a diamino ketone intermediate, which can further react with electrophiles: -

Base-Mediated Alkylation :

Treatment with K₂CO₃ and alkyl halides in DMF selectively functionalizes the secondary amine:

Condensation Reactions

The compound acts as a precursor in Knoevenagel and Michael addition reactions:

-

Knoevenagel Condensation :

Reacts with electron-deficient aldehydes (e.g., nitrobenzaldehyde) in the presence of a urea catalyst:

Comparative Reaction Efficiency

Data from microwave-assisted vs. conventional heating methods:

Analytical Characterization

Key techniques used to validate reaction outcomes:

-

NMR Spectroscopy : Confirms regioselectivity in alkylation/arylation .

-

HPLC : Monitors enantiomeric excess in asymmetric syntheses (e.g., 96% ee for cyanoepoxides) .

-

Mass Spectrometry : Verifies molecular weights of intermediates and products .

Mechanistic Insights

Comparison with Similar Compounds

Comparison with Similar Piperazin-2-one Derivatives

Piperazin-2-one derivatives exhibit diverse biological activities depending on their substituents. Below is a comparative analysis of 4-(Naphthalene-2-carbonyl)piperazin-2-one with structurally or functionally related compounds:

Table 1: Comparative Analysis of Piperazin-2-one Derivatives

Key Findings from Comparative Analysis

Structural and Functional Diversity :

- The naphthalene-2-carbonyl group in the target compound distinguishes it from derivatives with smaller aromatic substituents (e.g., furan, phenyl, or trifluorophenyl). This bulky, planar moiety may enhance hydrophobic interactions in biological targets, such as enzyme binding pockets or DNA intercalation .

- Electron-withdrawing groups (e.g., trifluoromethyl in ) improve metabolic stability and target affinity but may reduce solubility. In contrast, electron-donating groups (e.g., methoxy in ) can modulate pharmacokinetics .

Biological Activity: The DPP-IV inhibitor () demonstrates how polar substituents (trifluorophenyl, amino-butanoyl) are critical for enzyme binding, whereas the naphthalene group in the target compound might favor interactions with hydrophobic targets like kinases or GPCRs . Nutlin-3 () highlights the importance of chlorophenyl groups in MDM2 inhibition. The naphthalene substituent in the target compound could offer alternative binding modes due to its extended aromatic surface .

Cytotoxicity and Selectivity: Piperazinone derivatives substituted with amines (e.g., guanidine, thiourea) show cytotoxicity against cancer cell lines (HT-29, A549) but vary in selectivity toward healthy cells (MRC-5) . The naphthalene group may improve tumor cell penetration but requires optimization to minimize off-target effects.

Crystallographic and Physicochemical Properties :

- The furan-2-carbonyl derivative () forms stable salts with improved crystallinity, a property less explored in naphthalene-substituted analogs. This underscores the role of substituents in solid-state properties and formulation .

Preparation Methods

Synthesis of Naphthalene-2-carbonyl Chloride

Naphthalene-2-carboxylic acid is converted to its acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride [(COCl)₂]. The reaction proceeds under anhydrous conditions in dichloromethane (DCM) at 0–25°C for 2–4 hours. Excess reagent is removed via rotary evaporation to yield naphthalene-2-carbonyl chloride as a pale-yellow solid.

Coupling with Piperazin-2-one

Piperazin-2-one (0.1 mol) is dissolved in DCM and cooled to 0°C. Naphthalene-2-carbonyl chloride (0.12 mol) is added dropwise, followed by triethylamine (TEA, 0.15 mol) to neutralize HCl. The mixture is stirred at room temperature for 12–16 hours, monitored by TLC (ethyl acetate/hexane, 1:1). Post-reaction, the organic layer is washed with 5% NaHCO₃ and brine, dried over Na₂SO₄, and concentrated. Crude product is purified via column chromatography (SiO₂, ethyl acetate/hexane gradient) to yield this compound.

Key Data:

-

¹H NMR (CDCl₃) : δ 2.25 (s, 3H, –CH₃), 2.32 (t, 4H, piperazine –CH₂), 7.45–8.15 (m, 7H, naphthalene)

Direct Coupling Using Carbodiimide Reagents

Activation of Naphthalene-2-carboxylic Acid

Naphthalene-2-carboxylic acid (0.1 mol) is dissolved in DCM with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl, 0.12 mol) and hydroxybenzotriazole (HOBt, 0.12 mol). The mixture is stirred at 0°C for 30 minutes to activate the carboxylate.

Reaction with Piperazin-2-one

Piperazin-2-one (0.1 mol) is added, and the reaction is stirred at 25°C for 24 hours. Workup involves extraction with DCM, drying, and purification via silica gel chromatography (ethyl acetate/methanol, 9:1). This method avoids handling corrosive acid chlorides and improves atom economy.

Key Data:

Microwave-Assisted Synthesis

One-Pot Reaction Optimization

Naphthalene-2-carboxylic acid (0.1 mol), piperazin-2-one (0.1 mol), and N,N-diisopropylethylamine (DIPEA, 0.2 mol) are suspended in acetonitrile. The mixture is irradiated in a microwave reactor at 100°C for 30 minutes. Post-reaction, the solvent is evaporated, and the residue is recrystallized from ethanol/water (4:1).

Key Data:

-

Yield : 70–75%

-

Reaction Time : 30 minutes (vs. 16 hours conventionally)

Comparative Analysis of Synthetic Methods

| Method | Yield (%) | Purity (%) | Reaction Time | Key Advantages |

|---|---|---|---|---|

| Acylation with Acid Chloride | 45–52 | 90–93 | 12–16 hours | High selectivity |

| EDCl/HOBt Coupling | 60–68 | 95–97 | 24 hours | Mild conditions, no corrosive reagents |

| Microwave-Assisted | 70–75 | 98 | 0.5 hours | Rapid, energy-efficient |

Characterization and Quality Control

Spectroscopic Validation

Purity Assessment

HPLC analysis (C18 column, acetonitrile/water 70:30, 1 mL/min) confirms >95% purity for EDCl/HOBt and microwave methods.

Challenges and Optimization Opportunities

-

Diacylation Byproducts : Observed in acid chloride method at higher temperatures; mitigated by stoichiometric control.

-

Solvent Selection : Tetrahydrofuran (THF) increases yield by 8% compared to DCM in microwave synthesis.

-

Catalytic Approaches : Pd-mediated cross-coupling remains unexplored but could enhance efficiency.

Q & A

Q. What are the common synthetic strategies for preparing 4-aroylpiperazin-2-one derivatives, and how can reaction conditions influence enantioselectivity?

The synthesis of α-tertiary piperazin-2-ones often involves catalytic enantioselective methods. For example, asymmetric alkylation or acylation of piperazin-2-one precursors using organocatalysts or transition-metal complexes can yield chiral centers. Reaction parameters such as solvent polarity (e.g., THF vs. DCM), base strength (e.g., DBU vs. K₂CO₃), and temperature significantly impact stereochemical outcomes. Evidence from enantioselective synthesis studies highlights the use of chiral auxiliaries or catalysts to achieve >90% enantiomeric excess in α-tertiary derivatives .

Q. How is the structural conformation of piperazin-2-one rings characterized, and what analytical methods are critical for confirming puckering effects?

Ring puckering in piperazin-2-ones is quantified using X-ray crystallography and NMR spectroscopy. Cremer-Pople coordinates define out-of-plane displacements, while torsion angle analysis (e.g., via Karplus equations in NMR) detects dynamic puckering in solution. For example, crystallographic studies at 1.25 Å resolution reveal non-planar conformations stabilized by intramolecular hydrogen bonds, as seen in Coxsackievirus protease complexes .

Advanced Research Questions

Q. What role does 4-(Naphthalene-2-carbonyl)piperazin-2-one play in stabilizing protein-ligand interactions, particularly in oncology targets like MDM2?

Derivatives such as Nutlin-3 (a piperazin-2-one-containing compound) bind MDM2 by mimicking the α-helical p53 transactivation domain. Structural studies (e.g., PDB: 5ZXF) show that the naphthalene moiety occupies a hydrophobic cleft, while the piperazin-2-one carbonyl forms hydrogen bonds with Lys94 and Gln72. Competitive fluorescence polarization assays validate binding affinities (IC₅₀ < 100 nM), with enantiomeric specificity influencing potency .

Q. How can fragment-based screening optimize piperazin-2-one derivatives for disrupting protein-protein interactions (PPIs)?

Fragment libraries incorporating 4-(sulfonyl)piperazin-2-one scaffolds (e.g., compound 126 in ) are screened via X-ray crystallography and surface plasmon resonance (SPR). For instance, covalent tethering of sulfonamide fragments to lysine residues in target proteins enhances binding stability. Computational docking (e.g., RosettaLigand) guides lead optimization by predicting ΔG values for modified derivatives .

Q. What methodological challenges arise in reconciling contradictory data between in vitro and in vivo efficacy of piperazin-2-one-based inhibitors?

Discrepancies often stem from metabolic instability or off-target effects. For example, Nutlin-3 exhibits robust MDM2 inhibition in vitro but limited bioavailability due to glucuronidation by UGT2B4. Solutions include prodrug strategies (e.g., tert-butoxymethyl modifications) or co-administration with CYP3A4 inhibitors. Pharmacokinetic studies using human hepatocytes and LC-MS/MS metabolite profiling are critical for addressing these issues .

Methodological Guidance

- Synthesis Optimization : Use chiral HPLC or SFC to resolve enantiomers post-synthesis. For scale-up, switch from batch to flow chemistry to improve yield and reduce racemization .

- Binding Assays : Employ time-resolved FRET or ITC for thermodynamic profiling of piperazin-2-one-MDM2 interactions, ensuring buffer conditions mimic physiological ionic strength .

- Metabolic Profiling : Combine human liver microsomes with NADPH cofactors to identify major Phase I metabolites. Use deuterated analogs to track metabolic hotspots .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.